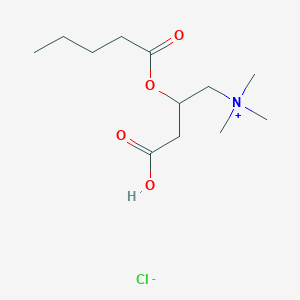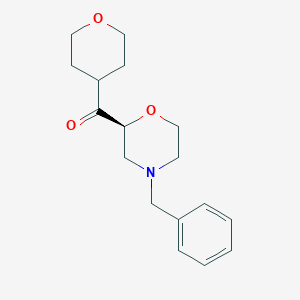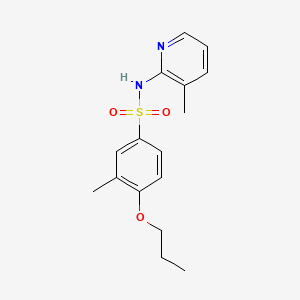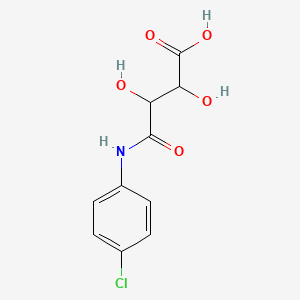
2-(4-bromo-2,6-dimethylphenoxy)-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol. This is followed by the etherification of the brominated phenol with 2-bromoethanol to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol.
Hydrazide Formation: The next step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)ethanol with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide depends on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby inhibiting a particular biochemical pathway.
Antimicrobial Activity: The compound may disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-methoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide
- 2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazone
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N’-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydrazide functionality, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H20BrN3O6 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20BrN3O6/c1-4-28-16-8-15(23(26)27)7-13(18(16)25)9-21-22-17(24)10-29-19-11(2)5-14(20)6-12(19)3/h5-9,25H,4,10H2,1-3H3,(H,22,24)/b21-9+ |
Clave InChI |
PEROORVBMMWETI-ZVBGSRNCSA-N |
SMILES isomérico |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 3-methylphenyl ether](/img/structure/B13367369.png)
![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)
![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)

![2-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367390.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)


